1-(2-Cyanophenyl)-1-phenylurea

Description

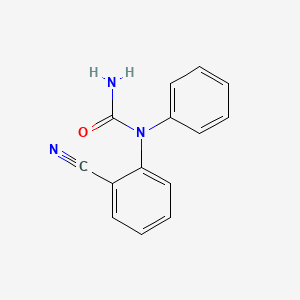

1-(2-Cyanophenyl)-1-phenylurea (IUPAC name: 1-(2-cyanophenyl)-3-phenylurea) is a urea derivative with the molecular formula C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol . Its CAS registry number is 13114-96-0, and it is identified by multiple synonyms, including N-(2-cyanophenyl)-N'-phenylurea and MLS000689174 . The compound features a urea core (-NH-C(=O)-NH-) with a phenyl group attached to one nitrogen and a 2-cyanophenyl group (ortho-cyano substitution) to the other. The cyano group (-CN) at the ortho position introduces steric and electronic effects, influencing its physicochemical properties and biological interactions.

This compound has been studied for its antifungal activity, particularly against Botrytis cinerea (B. cinerea), where derivatives of 1-(2-cyanophenyl)urea demonstrated efficacy comparable to commercial fungicides like carbendazim .

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

1-(2-cyanophenyl)-1-phenylurea |

InChI |

InChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17(14(16)18)12-7-2-1-3-8-12/h1-9H,(H2,16,18) |

InChI Key |

BSBXHOGBLGENFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of 2-Aminobenzonitrile with Phenyl Isocyanate

One of the most straightforward methods involves the nucleophilic attack of 2-aminobenzonitrile on phenyl isocyanate:

- Dissolve phenyl isocyanate in an inert solvent such as dichloromethane (DCM).

- Add 2-aminobenzonitrile in one portion to the isocyanate solution at room temperature.

- Stir the mixture for 4–5 days to ensure complete reaction.

- Filter the precipitated product and wash with cold solvent to purify.

Reaction Scheme:

$$

\text{2-Aminobenzonitrile} + \text{Phenyl Isocyanate} \rightarrow \text{1-(2-Cyanophenyl)-1-phenylurea}

$$

- This method yields high purity products with yields typically around 65–75%, depending on reaction conditions.

- The reaction is favored by the nucleophilicity of the amino group and the electrophilicity of the isocyanate.

Synthesis via Urea Formation from 2-Aminobenzonitrile and Chlorocarbonates

An alternative approach involves the use of chlorocarbonates or carbamoyl chlorides:

- React 2-aminobenzonitrile with phenyl chlorocarbonate in the presence of a base such as triethylamine.

- Conduct the reaction in an aprotic solvent like tetrahydrofuran (THF).

- Stir at room temperature or slightly elevated temperatures (~50°C) for 24–48 hours.

- Isolate the product by filtration and purification.

- This method offers good control over reaction conditions and yields.

Urea Synthesis via Isocyanate Intermediates and Nucleophilic Aromatic Substitution

Based on the patent literature, a two-step process involves initial formation of an intermediate isocyanate derivative:

Step 1: Synthesis of phenyl isocyanate from phenylamine derivatives using phosgene or triphosgene.

Step 2: Reaction of the phenyl isocyanate with 2-aminobenzonitrile under mild conditions to form the target urea.

- Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Employ Lewis acids (e.g., TiCl₄, diethylaluminum chloride) to catalyze ring opening of benzoxazolinone intermediates, as described in patent.

Note: These methods are more complex but can be optimized for large-scale synthesis.

Alternative Routes: Multi-step Synthesis via Phenylurea Derivatives

Research articles also describe multi-step syntheses involving phenylurea derivatives:

- Step 1: Formation of substituted phenylureas through reaction of phenyl isocyanate with various substituted anilines.

- Step 2: Functionalization of the phenylurea core with nitrile groups via nucleophilic substitution or coupling reactions.

This approach allows for structural diversification and optimization of biological activity.

Data Tables and Research Discoveries

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct reaction | 2-Aminobenzonitrile + Phenyl Isocyanate | DCM | RT | 4–5 days | 65–75% | Simple, high purity |

| Chlorocarbonate route | 2-Aminobenzonitrile + Phenyl chlorocarbonate | THF | RT to 50°C | 24–48 hrs | 60–70% | Good control |

| Patent-based synthesis | Benzoxazolinone + CuCN + Lewis acid | DMF/DMSO | 120–175°C | Variable | Data not specified | Suitable for large-scale |

Notable Research Discoveries

- The use of Lewis acids such as TiCl₄ facilitates ring-opening reactions of benzoxazolinone intermediates, enabling urea formation with nitrile functionalities.

- Multi-step synthetic routes incorporating nucleophilic aromatic substitution and coupling reactions have been employed to generate derivatives with enhanced biological activity, including IDO1 inhibitory effects.

- The reaction conditions, especially solvent choice and temperature, critically influence yield and purity, with polar aprotic solvents like DMSO and DMF being preferred.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)-1-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenyl and cyanophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

1. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Research has shown that derivatives of phenylurea, including 1-(2-Cyanophenyl)-1-phenylurea, exhibit potent inhibitory activity against IDO1, an enzyme implicated in cancer progression and immune response modulation. A study reported that certain phenylurea derivatives demonstrated IC50 values ranging from 0.1 to 0.6 μM for IDO1 inhibition, indicating their potential as anti-tumor agents .

2. Anti-Tumor Efficacy

In vivo studies have highlighted the anti-tumor efficacy of compounds related to 1-(2-Cyanophenyl)-1-phenylurea in xenograft models. For instance, a derivative tested in B16F10 melanoma models showed a tumor growth inhibition (TGI) of approximately 40.5% at a dosage of 15 mg/kg . These findings suggest that such compounds could be developed into therapeutic agents for cancer treatment.

Agrochemical Applications

1. Herbicidal Activity

Phenylurea derivatives are also explored for their herbicidal properties. The mechanism often involves the inhibition of specific enzyme pathways in plants, leading to effective weed control. For example, compounds similar to 1-(2-Cyanophenyl)-1-phenylurea have been evaluated for their ability to disrupt photosynthesis or other vital processes in target weeds .

2. Growth Regulators

In agricultural settings, these compounds can function as plant growth regulators, promoting or inhibiting growth based on their chemical structure and interaction with plant hormones. This application is particularly valuable in optimizing crop yields and managing growth patterns.

Synthesis and Methodology

The synthesis of 1-(2-Cyanophenyl)-1-phenylurea typically involves nucleophilic addition reactions using isocyanates or similar reagents under controlled conditions to ensure high yields and purity . Recent methodologies emphasize environmentally friendly approaches, such as aqueous synthesis techniques that minimize the use of organic solvents.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-1-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Rings

Halogen-Substituted Analogs

- 1-(2-Chlorophenyl)-3-phenylurea Molecular formula: C₁₃H₁₁ClN₂O The chlorine substituent at the ortho position increases electronegativity and steric bulk compared to the cyano group. This compound has been used in crystallographic studies to analyze hydrogen-bonding networks in urea derivatives . Biological Activity: Chlorinated phenylureas generally exhibit lower antifungal activity than cyanophenyl analogs due to reduced electron-withdrawing effects .

- However, this compound lacks direct antifungal data in the provided evidence .

Positional Isomers

- 1-(4-Cyanophenyl)-3-phenylurea Molecular formula: C₁₄H₁₁N₃O (same as the target compound) The cyano group at the para position reduces steric hindrance but may weaken hydrogen-bonding interactions compared to the ortho-substituted derivative. No antifungal data is available, but electronic effects likely differ .

Modifications to the Urea Core

Thiourea Derivatives

- 1-(2-Nitrophenyl)-3-phenylthiourea Molecular formula: C₁₃H₁₁N₃O₂S Replacing the urea oxygen with sulfur (thiourea) and substituting a nitro group (-NO₂) for cyano alters hydrogen-bonding capacity.

Heterocyclic Ureas

Alkyl and Cycloalkyl Substituents

1-(2-Chlorophenyl)-3-cycloheptylurea

1-(2-Chlorophenyl)-3-cyclohexylurea

Antifungal Activity and Structure-Activity Relationships (SAR)

1-(2-Cyanophenyl)-1-phenylurea derivatives have shown potent antifungal activity against B. cinerea in both in vitro and in vivo assays. Key findings include:

- In vitro inhibition : Derivatives achieved IC₅₀ values comparable to isotianil and tiadinil, commercial fungicides used as benchmarks .

- Role of the ortho-cyano group: The cyano group’s electron-withdrawing nature enhances hydrogen-bonding interactions with fungal enzymes, while its ortho position minimizes steric clashes .

Biological Activity

1-(2-Cyanophenyl)-1-phenylurea is an organic compound belonging to the urea derivatives class, characterized by its unique structure that includes a cyanophenyl group and a phenyl group attached to a urea moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C14H11N3O |

| Molecular Weight | 237.26 g/mol |

| IUPAC Name | 1-(2-cyanophenyl)-1-phenylurea |

| InChI Key | BSBXHOGBLGENFB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2C#N)C(=O)N |

Synthesis Methods

The synthesis of 1-(2-Cyanophenyl)-1-phenylurea can be achieved through various methods, including:

- Reaction of Isocyanate and Aniline : Typically involves the reaction of 2-cyanophenyl isocyanate with aniline in a solvent like dichloromethane, often requiring a catalyst to enhance reaction rates.

- Industrial Production : Large-scale production may utilize automated reactors, optimizing conditions for yield and purity through techniques like recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the potential of 1-(2-Cyanophenyl)-1-phenylurea as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. IDO1 catalyzes the first step in tryptophan metabolism, leading to immunosuppression in the tumor microenvironment. Inhibiting this enzyme can enhance the efficacy of cancer therapies:

- In Vitro Studies : Compounds derived from this scaffold demonstrated selective inhibition of IDO1 with IC50 values ranging from 0.1 to 0.6 μM, while showing no activity against Tryptophan 2,3-dioxygenase (TDO) .

- In Vivo Efficacy : In mouse models, one derivative (i12) exhibited significant tumor growth inhibition (TGI) of 40.5% at a dose of 15 mg/kg daily in melanoma models and 34.3% TGI at 30 mg/kg daily in pancreatic cancer models . These findings suggest that modifications to the phenyl urea structure can enhance anticancer activity.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that urea derivatives can enhance the efficacy of fluoride against bacterial strains such as Staphylococcus aureus. The combination treatment demonstrated synergistic effects, significantly reducing bacterial survival compared to individual treatments .

The biological activity of 1-(2-Cyanophenyl)-1-phenylurea is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits IDO1, disrupting the metabolic pathway that leads to immune suppression in tumors.

- Antibacterial Mechanisms : It enhances the retention of fluoride ions within bacterial cells, leading to increased antibacterial efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into structure-activity relationships (SAR):

- Modification Studies : Alterations in substituents on the phenyl ring significantly affect IDO1 inhibition. For instance, replacing certain groups resulted in loss of activity, indicating critical interactions necessary for binding .

- Pharmacokinetic Profiles : The lead compound demonstrated favorable pharmacokinetic properties including moderate plasma clearance and high oral bioavailability, which are essential for therapeutic application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.